3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole - 1106846-67-6

3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole

Catalog Number: EVT-3147057
CAS Number: 1106846-67-6
Molecular Formula: C13H10N4O3
Molecular Weight: 270.248
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole is a synthetic compound belonging to the class of azoles. It is a tris-heterocycle comprised of a pyrazole ring fused to a 1,2,4-oxadiazole ring, further substituted with a 1,3-benzodioxole moiety. This compound has been investigated for its potential applications in scientific research, particularly in the fields of microbiology and biochemistry due to its promising antimicrobial and antioxidant activities.

Synthesis Analysis

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole involves a multi-step reaction sequence. The key intermediate, 5-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide, is reacted with 3,4-methylenedioxybenzoyl chloride to form the corresponding N'-acylhydrazide. Subsequent cyclization of the N'-acylhydrazide in the presence of phosphorus oxychloride (POCl3) yields the desired 3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole.

Molecular Structure Analysis

The molecular structure of 3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole has been elucidated using various spectroscopic techniques including IR, 1H NMR, 13C NMR, and mass spectrometry. These analyses confirm the presence of the three heterocyclic rings (pyrazole, triazole, and oxadiazole) and their connectivity, as well as the presence of the 1,3-benzodioxole substituent. Further structural insights, such as the spatial arrangement of atoms and bond lengths, could be obtained through X-ray crystallography studies.

Applications

The compound 3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus licheniformis, Pseudomonas aeruginosa, and Escherichia coli. Notably, derivatives with electron-withdrawing groups on the phenyl ring attached to the triazole moiety exhibited superior antibacterial activity. It also demonstrated notable antifungal activity against Candida albicans and Fusarium oxysporum, particularly with electron-donating groups on the phenyl ring. The compound also exhibits significant antioxidant properties. These findings suggest its potential for development as a lead compound for antimicrobial and antioxidant agents.

1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles

Compound Description: A series of 26 novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles were synthesized bearing a dichloromethyl and an amino or thio moiety at C3 and C5. [] These compounds were evaluated for their antimalarial activity against the protozoan malaria parasite Plasmodium falciparum. [] Notably, two compounds, 7-chloro-4-(5-(dichloromethyl)-4-nitro-3-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-1-yl)quinoline (3b) and 7-chloro-4-(3-((4-chlorophenyl)thio)-5-(dichloromethyl)-4-nitro-1H-pyrazol-1-yl)quinoline (9e), exhibited promising activity, inhibiting the growth of the chloroquine-sensitive Plasmodium falciparum strain 3D7 with EC50 values of 0.2 ± 0.1 µM (85 ng/mL, 200 nM) and 0.2 ± 0.04 µM (100 ng/mL, 200 nM), respectively. [] These compounds were also tested for anti-SARS-CoV-2, antibacterial, and cytotoxic activity. []

Relevance: These compounds share the core structure of a substituted pyrazole ring with 3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole, although they differ in the substituents on the pyrazole ring and lack the 1,2,4-oxadiazole moiety. []

3-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-5-aryl-1,2,4-oxadiazole (9a–x)

Compound Description: This series of compounds was synthesized and characterized using spectroscopic techniques. [] They were tested for in vitro antibacterial activity against Gram-positive bacterial strains Bacillus subtilis (NCIM 2063), Staphylococcus albus (NCIM 2178), and Gram-negative bacterial strains Escherichia coli (NCIM 2574), and Proteus mirabilis (NCIM 2388). [] Some compounds in this series, namely 9h, 9i, and 9j (R = 4-Cl and R1 = 2-Cl/4-Cl or 4-CH3), displayed good activity against B. subtilis with a minimum inhibitory concentration (MIC) of 31.25 μg/mL. [] Additionally, these compounds were tested for in vitro antifungal activity against Aspergillus niger (ATCC 504) and Candida albicans (NCIM 3100). [] Several derivatives, including 9a (R = H, R1 = 2-Cl), 9b (R = H, R1 = 2-Cl), 9d (R = H, R1 = 4-Cl), and 9k (R = 4-Cl, R1 = 4-OCH3) showed good activity against A. niger with an MIC of 31.25 µg/mL. []

Relevance: These compounds share the core structural features of a pyrazole ring linked to a 1,2,4-oxadiazole ring with 3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole. The primary difference lies in the substitution patterns on the pyrazole and 1,2,4-oxadiazole rings. []

3-(2-methylbenzofuran-3-yl)-5-((4-(phenoxymethyl)-1H-1,2,3-triazole-1-yl)methyl)-1,2,4-oxadiazole

Compound Description: These novel benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids were synthesized efficiently and practically from 5-(chloromethyl)-3-(2-methylbenzofuran-3-yl)-1,2,4-oxadiazoles (4a–b) through a "click reaction" under mild conditions. [] The reaction involves the in situ generation of 5-(azidomethyl)-3-(2-methylbenzofuran-3-yl)-1,2,4-oxadiazoles, followed by 1,3-dipolar cycloaddition with substituted-1-(prop-2-yn-1-yloxy)benzenes (5a–g), achieving good to excellent yields (70–86%). []

Relevance: This compound shares the 1,2,4-oxadiazole ring with 3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole, but it is linked to a benzofuran moiety instead of a pyrazole and also includes a 1,2,3-triazole substituent. []

8-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazol-4-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione (Compound 16)

Compound Description: This compound is a xanthine analog that is reported as a highly selective (>370-fold) and high affinity adenosine A2B receptor antagonist. [] It has a binding affinity (Ki) of 1 nM. []

Relevance: This compound features a pyrazole ring linked to a 1,2,4-oxadiazole ring, similar to 3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole, but it also includes a xanthine moiety attached to the pyrazole ring. []

2-(4-((1H-1,2,4-triazol-1-yl)methyl)-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-3-yl)-5-(1-(trifluoromethyl)cyclopropyl)-1,3,4-oxadiazole (43c)

Compound Description: This biarylpyrazole analog containing a pyrazole core coupled with 1,3,4-oxadiazole was synthesized and tested for CB1 receptor binding affinity. [] It emerged as a promising precandidate for the development of an antiobesity agent, exhibiting a CB1 receptor binding IC50 of approximately 1 nM. []

Relevance: This compound shares the pyrazole and 1,3,4-oxadiazole core structure with 3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole. It differs in the substituents on both the pyrazole and 1,3,4-oxadiazole rings. []

Methyl 2-ethoxy-1-{4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzyl}-1H-1,3-benzodiazole-7-carboxylate

Compound Description: This compound, also known as azilsartan methyl ester, was obtained through a cyclization reaction of methyl (Z)-2-ethoxy-1-{(2′-(N′-hydroxycarbamimidoyl)-[1,1′-biphenyl]-4-yl)methyl}-1H-benzo[d]imidazole-7-carboxylate with diphenyl carbonate. []

Relevance: This compound, while containing a 1,2,4-oxadiazole ring like 3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole, differs significantly in its overall structure. It features a benzodiazole moiety instead of a pyrazole ring and is attached to a biphenyl system. []

Azilsartan medoxomil

Compound Description: This compound is the medoxomil prodrug of azilsartan, a nonpeptide angiotensin II receptor antagonist used to treat hypertension. [] Several novel crystal forms of azilsartan medoxomil have been reported, demonstrating improved water solubility and lower melting points compared to existing crystal forms. [] This enhanced solubility is suggested to improve bioavailability and facilitate pharmaceutical preparation through hot-melt extrusion. []

Relevance: This compound contains the same substituted 1,2,4-oxadiazole ring as 3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole but is part of a larger, more complex structure that incorporates a benzodiazole ring and a medoxomil ester. []

Properties

CAS Number

1106846-67-6

Product Name

3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole

Molecular Formula

C13H10N4O3

Molecular Weight

270.248

InChI

InChI=1S/C13H10N4O3/c1-7-4-9(16-15-7)13-14-12(17-20-13)8-2-3-10-11(5-8)19-6-18-10/h2-5H,6H2,1H3,(H,15,16)

InChI Key

NQMAFXUCMUYIDI-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.